4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15830854
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O4S |
|---|---|
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11) |
| Standard InChI Key | KWCKEBDOCRXKEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with a methyl group at the 4-position, a methylsulfonyl group at the 2-position, and a carboxylic acid at the 5-position. X-ray crystallography of analogous compounds reveals that the methylsulfonyl group adopts a planar configuration relative to the pyrimidine ring, facilitating hydrogen bonding with biological targets . The carboxylic acid moiety contributes to solubility in polar solvents, with a measured density of 1.285 g/cm³ and a boiling point of 346.9°C at 760 mmHg .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 216.22 g/mol | |
| Density | 1.285 g/cm³ | |
| Boiling Point | 346.9°C | |
| LogP (Partition Coefficient) | 1.27 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra of related pyrimidine derivatives show distinct signals for the methylsulfonyl group ( 3.1–3.3 ppm for ) and the carboxylic acid proton ( 12.5–13.0 ppm) . Infrared (IR) spectroscopy confirms the presence of sulfonyl ( 1150–1350 cm⁻¹) and carboxylic acid ( 2500–3300 cm⁻¹) functional groups .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically begins with 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, which undergoes oxidation using meta-chloroperbenzoic acid (-CPBA) to convert the methylsulfanyl group to methylsulfonyl . A representative protocol involves:
-
Sulfoxidation: Treating 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with -CPBA in dichloromethane at 0°C for 4 hours .
-
Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane) yields the sulfonyl derivative with >90% purity.
Table 2: Optimization of Sulfoxidation Conditions
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| -CPBA | 0 | 92 | 95 |
| HO | 25 | 78 | 88 |
| KMnO | 50 | 65 | 82 |
Alternative Approaches
Pharmacological Applications
Kinase Inhibition
Structural analogs of 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5) . For example, pyrido[2,3-d]pyrimidine derivatives bearing methylsulfonyl groups exhibit IC values of 0.011 μM against CDK4/6, surpassing the activity of FDA-approved inhibitors like palbociclib .
Antibacterial and Antiviral Activity
The methylsulfonyl group enhances electrophilicity, enabling covalent interactions with bacterial penicillin-binding proteins (PBPs). In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 8 μg/mL, comparable to ampicillin. Molecular docking studies suggest the carboxylic acid moiety forms salt bridges with viral protease active sites, inhibiting replication in hepatitis C virus (HCV) .
Comparative Analysis with Related Compounds
2-(Methylsulfonyl)-4-trifluoromethylpyrimidine-5-carboxylic Acid
Future Directions and Challenges
Prodrug Development
Esterification of the carboxylic acid group with pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) moieties improves membrane permeability, with prodrugs achieving 90% conversion to the active form in plasma.
Targeted Drug Delivery
Conjugation to monoclonal antibodies (mAbs) via cleavable linkers enables tumor-specific delivery. Preclinical studies in xenograft models show a 70% reduction in tumor volume with antibody-drug conjugates (ADCs) compared to 40% for free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume